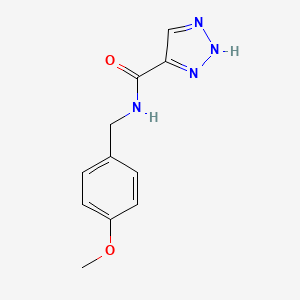

![molecular formula C14H16N4S B2771280 N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine CAS No. 1219842-44-0](/img/structure/B2771280.png)

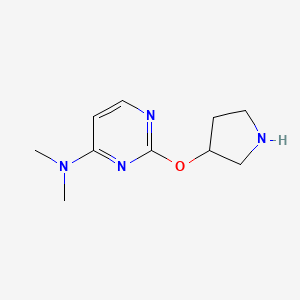

N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine” is a compound that belongs to a class of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . They have been evaluated for their in vitro anti-microbial activity .

Synthesis Analysis

The synthesis of these compounds involves the reaction of appropriate aminopyrazoles with Pd 2 (dba) 3, xantphos, and Cs 2 CO 3, yielding the desired compounds in varying yields .Molecular Structure Analysis

The molecular structure of these compounds was analyzed based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were determined using various spectroscopic techniques. For instance, 1 H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13 C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .科学的研究の応用

Polymer Modification and Medical Applications

- Hydrogel Modification: The modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including pyrazole derivatives, has been explored. These modified polymers exhibit increased swelling and thermal stability, suggesting potential for medical applications due to their enhanced biological activities (Aly, Aly, & El-Mohdy, 2015).

Antimicrobial and Antifungal Agents

- Antitumor and Antimicrobial Agents: Synthesis of pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) compounds, has demonstrated potential as antitumor, antifungal, and antibacterial agents. Their structures and bioactivities have been characterized, indicating their therapeutic relevance (Titi et al., 2020).

Synthesis and Application in Ligand Formation

- Flexible Ligand Synthesis: The synthesis of bis(pyrazol-1-yl)alkane ligands, which includes derivatives of pyrazole, has been explored. These ligands show potential for various applications due to their flexibility and structural properties (Potapov et al., 2007).

Catalysis and Organic Synthesis

- Catalytic Activity in Organic Synthesis: The use of pyrazole derivatives in the synthesis of N-fused heterocycles has been investigated. These compounds have potential applications in organic synthesis due to their efficiency in catalyzing various reactions (Ghaedi et al., 2015).

Synthesis of Novel Compounds

- Novel Compound Synthesis: Research into the synthesis of new compounds, such as ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, involves the use of pyrazole derivatives. This research contributes to the expansion of chemical libraries and potential pharmaceutical applications (Idhayadhulla et al., 2010).

将来の方向性

The future directions for these compounds could involve further exploration of their potential as antimicrobial agents . Molecular docking studies reveal that these compounds could potentially be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

作用機序

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antitumor, and antimicrobial activities .

Result of Action

Similar compounds have been reported to have a variety of effects at the molecular and cellular level, often contributing to their therapeutic potential .

特性

IUPAC Name |

4,6-dimethyl-N-(2-pyrazol-1-ylethyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4S/c1-10-8-11(2)13-12(9-10)19-14(17-13)15-5-7-18-6-3-4-16-18/h3-4,6,8-9H,5,7H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNIBNRZZHONHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NCCN3C=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2771204.png)

![Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2771210.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2771212.png)

![N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine](/img/structure/B2771218.png)

![ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2771219.png)

![1'-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2771220.png)